N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-27-12-11-22-19(25)13-15-7-9-17(10-8-15)23-20(26)18-14-28-21(24-18)16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSMXCDTPPPHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article reviews the biological activity of this compound, drawing on various studies and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Thiazole Ring : Known for diverse biological activities, including anticancer and antimicrobial properties.
- Carboxamide Group : Often associated with enhanced solubility and bioavailability.
- Methoxyethyl Substituent : May influence pharmacokinetics and pharmacodynamics.
Anticancer Activity
-
Cell Line Studies :
A series of studies have evaluated the cytotoxic effects of related thiazole derivatives against various cancer cell lines. For instance, compounds with similar structures demonstrated significant activity against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines. The presence of a methoxy group at the 4-position was found to enhance activity against Caco-2 cells, while the 3-fluoro analog exhibited IC50 values less than 10 µg/mL across multiple cell lines .Cell Line Compound IC50 (µg/mL) T47D Methoxy-substituted derivative <10 Caco-2 Methoxy-substituted derivative <10 HT-29 Methoxy-substituted derivative <10 -
Mechanism of Action :
The anticancer activity is hypothesized to involve the activation of caspase pathways, leading to apoptosis in cancer cells. This mechanism has been observed in other thiazole derivatives, suggesting a similar pathway may be active in this compound .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that related thiazole derivatives exhibited modest antibacterial activity against various strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined, with some derivatives showing promising results comparable to standard antibiotics .
| Bacterial Strain | Compound | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Chloro-derivative | 32 |
| Enterococcus faecalis | Chloro-derivative | 2 |
Case Studies
-
Synthesis and Evaluation :
A study synthesized a series of phenylthiazole derivatives and assessed their biological activities. The results indicated that while some compounds showed significant cytotoxicity, none surpassed the efficacy of doxorubicin, a standard chemotherapeutic agent. Modifications to the thiazole ring structure were suggested for improving potency . -
In Vivo Studies :
Although in vitro results are promising, further in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound.
Scientific Research Applications
1. Anticancer Properties
Research has indicated that compounds similar to N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide exhibit significant anticancer activity. The following table summarizes key findings from studies evaluating its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Prostate Cancer | 0.5 - 1.0 | |
| Melanoma | 1.0 - 1.5 | |
| Non-Small Cell Lung Cancer | 3.0 - 5.0 | |
| Leukemia | 0.1 - 0.3 |
The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation.
2. Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Methoxy Group : The presence of methoxy groups has been associated with enhanced cytotoxicity against cancer cells.
- Thiazole Ring : Modifications to the thiazole ring can significantly affect the compound's potency and selectivity towards cancer cells.
Case Studies
Several case studies have documented the effectiveness of this compound in different therapeutic contexts:
Study on Prostate Cancer Cells : A study demonstrated that this compound effectively inhibited prostate cancer cell proliferation through apoptosis induction.
Melanoma Inhibition : Another study highlighted its ability to reduce melanoma tumor growth in vivo, suggesting a promising avenue for treatment strategies involving this compound.
Comparison with Similar Compounds
2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (4a)
BAY 57-1293 (Pritelivir)
- Structure : Contains a sulfamoyl-thiazole core with pyridinyl and methyl groups.
- Key Differences : The sulfamoyl group enhances hydrogen-bonding capacity, while the pyridinyl moiety may improve target specificity.
- Activity : A potent antiviral agent targeting herpes simplex virus (HSV) helicase-primase, demonstrating the therapeutic versatility of thiazole carboxamides .
2-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-(2-oxo-2-(phenylamino)ethyl)oxazole-4-carboxamide (4l)
- Structure : Oxazole-based carboxamide with chlorophenyl and benzyloxy substituents.
- Synthesis : 50% yield after flash chromatography; characterized by $^1$H/$^13$C NMR and MS .
- Activity: Selective inhibition of monoamine oxidase B (MAO-B), highlighting how heterocycle choice modulates target engagement .
Anticancer Activity
- Compound 7b (Hydrazinecarbothioamide derivative): Exhibited potent activity against HepG-2 hepatocellular carcinoma (IC$_{50}$ = 1.61 ± 1.92 μg/mL). The thioamide group may enhance metal chelation or redox modulation .
- Compound 11 (Thiazole-hydrazone hybrid) : IC$_{50}$ = 1.98 ± 1.22 μg/mL, suggesting that conjugated systems improve cytotoxicity .
Antiviral Activity
- BAY 57-1293: Demonstrates nanomolar efficacy against HSV, attributed to the sulfamoyl group’s interaction with viral enzymes .
- ASP2151 (Amenamevir) : A thiazole-based oxadiazole derivative with anti-herpes activity, emphasizing the importance of heterocyclic diversity .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Substituent Effects : Methoxyethyl groups (target compound) likely improve aqueous solubility compared to trimethoxyphenyl (4a) or sulfamoyl (BAY 57-1293) groups.
- Heterocycle Impact : Thiazole derivatives generally show broader anticancer activity, while oxazoles (e.g., 4l) may favor CNS targets like MAO-B .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
